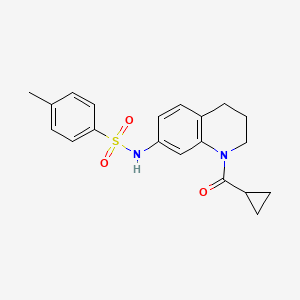

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide

Description

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold modified with a cyclopropanecarbonyl group at the 1-position and a 4-methylbenzenesulfonamide moiety at the 7-position. The cyclopropane ring introduces conformational rigidity, which may enhance metabolic stability and target binding specificity compared to linear alkyl substituents.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S/c1-14-4-10-18(11-5-14)26(24,25)21-17-9-8-15-3-2-12-22(19(15)13-17)20(23)16-6-7-16/h4-5,8-11,13,16,21H,2-3,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHMFRAWUQLASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide typically involves multiple steps. The starting materials often include cyclopropanecarbonyl chloride, 1,2,3,4-tetrahydroquinoline, and 4-methylbenzenesulfonyl chloride. The reaction conditions usually require the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with sulfonamide structures often exhibit anticancer properties. N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide has been evaluated for its ability to inhibit cancer cell proliferation. The compound may act by modulating signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

Sulfonamides are known to possess anti-inflammatory properties. This compound has been studied for its potential to inhibit chemokine receptor activity, particularly CXCR3. This receptor is implicated in various inflammatory and autoimmune disorders such as asthma and rheumatoid arthritis . By targeting these pathways, the compound could offer therapeutic benefits in managing such conditions.

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of specific enzymes associated with inflammatory processes. For example, studies have shown that sulfonamides can inhibit enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response . This inhibition can lead to reduced inflammation and pain relief.

Case Study 1: Antitumor Evaluation

In a study evaluating the anticancer potential of various sulfonamide derivatives, this compound was tested against several human cancer cell lines. The results indicated significant cytotoxicity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The compound's effectiveness was attributed to its ability to induce apoptosis in cancer cells through the modulation of apoptotic signaling pathways.

Case Study 2: Inhibition of CXCR3

A research project focused on the role of CXCR3 in autoimmune diseases demonstrated that this compound effectively inhibited CXCR3-mediated signaling in vitro. This inhibition resulted in decreased migration of immune cells associated with inflammatory responses, suggesting its potential use in treating conditions like multiple sclerosis and rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane and tetrahydroquinoline moieties may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Core Scaffold Modifications

The tetrahydroquinoline core is a common feature in several CA inhibitors. Key structural variations among analogs include:

- Substituents at the 1-position: Cyclopropanecarbonyl (target compound): Enhances rigidity and may reduce metabolic oxidation. Isobutyryl (e.g., compound AG0001YQ in ): A bulkier substituent that may sterically hinder enzyme binding .

- Substituents at the 7-position: 4-Methylbenzenesulfonamide (target compound): The sulfonamide group is a classic CA-binding pharmacophore, while the methyl group fine-tunes hydrophobicity. Benzamide (compounds 21–22): Lacks the sulfonamide’s strong zinc-binding capacity, which may diminish CA inhibition efficacy .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

The higher melting points of sulfonamide derivatives (e.g., 24 ) compared to benzamides (21 ) suggest stronger intermolecular interactions due to sulfonamide polarity .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.395 g/mol. The structure features a sulfonamide group attached to a tetrahydroquinoline moiety, which is known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O2S |

| Molecular Weight | 300.395 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3 |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance:

- Mechanism of Action : These compounds may act as alkylating agents that interfere with DNA replication and repair mechanisms in cancer cells. This interaction can lead to increased apoptosis in malignant cells while sparing normal cells.

- Case Studies : A study on p-toluene sulfonamide (p-TSA), a related compound, demonstrated its efficacy against various cancers such as non-small cell lung cancer and hepatocellular carcinoma. The study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Toxicity Profile

The toxicity assessment of sulfonamide derivatives is crucial for their therapeutic applications. Research on p-TSA indicated that it has a relatively low toxicity profile when tested on zebrafish larvae. Key findings include:

- Cardiotoxicity : Minor alterations in cardiac physiology were observed at sublethal concentrations, suggesting a favorable safety margin for therapeutic use.

- Neurotoxicity : The study reported increased locomotor activity in treated larvae but noted that prolonged exposure resulted in reduced reflex activities .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cell signaling pathways or metabolic processes.

- Binding Affinity : Molecular docking studies suggest that similar compounds exhibit moderate binding affinities to proteins involved in muscle contraction and cellular energy metabolism .

Q & A

Q. What are the standard synthetic routes for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methylbenzene-1-sulfonamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the tetrahydroquinoline core via cyclopropanecarbonyl chloride acylation under basic conditions (e.g., pyridine or DMAP as catalysts) .

- Step 2 : Introduction of the 4-methylbenzenesulfonamide group using sulfonic chloride derivatives in anhydrous solvents (e.g., dichloromethane), followed by purification via column chromatography .

- Key Considerations : Reaction temperature (room temperature to 60°C), solvent selection (pyridine for activation), and stoichiometric ratios (1:1.1 for sulfonamide coupling) to minimize side products .

Q. Which analytical techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopropane ring integrity and sulfonamide linkage. For example, cyclopropane protons appear as distinct multiplets (δ 1.0–1.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the cyclopropanecarbonyl group .

Advanced Research Questions

Q. How does the cyclopropanecarbonyl moiety influence the compound’s biological activity?

- Steric Effects : The rigid cyclopropane ring may restrict conformational flexibility, enhancing target binding specificity (e.g., enzyme active sites) .

- Electronic Effects : The electron-withdrawing carbonyl group modulates the tetrahydroquinoline’s basicity, potentially altering interactions with biological targets like kinases or GPCRs .

- Comparative Studies : Replace cyclopropanecarbonyl with other acyl groups (e.g., acetyl, benzoyl) to assess activity changes via IC50 or Ki values in enzyme inhibition assays .

Q. How can researchers resolve contradictory data in biological assays (e.g., inconsistent IC50 values)?

- Controlled Replicates : Repeat assays under standardized conditions (pH, temperature, solvent) to rule out variability.

- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate results .

- Data Normalization : Account for batch-to-batch compound purity variations (e.g., HPLC purity >98%) and solvent effects (DMSO concentration ≤0.1%) .

Q. What strategies optimize reaction conditions for scalable synthesis?

- Catalyst Screening : Test alternatives to DMAP (e.g., triethylamine) to improve yield and reduce cost .

- Solvent Optimization : Replace pyridine with less toxic solvents (e.g., acetonitrile) while maintaining reaction efficiency .

- Purification Workflow : Implement gradient column chromatography or recrystallization (petroleum ether/ethyl acetate) for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.